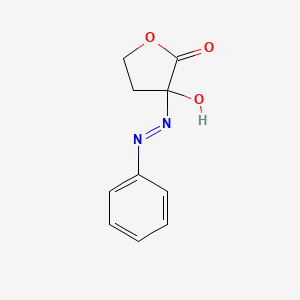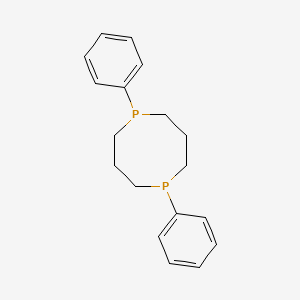
1,5-Diphenyl-1,5-diphosphocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-1,5-diphosphocane is a unique organophosphorus compound characterized by its two phenyl groups attached to a diphosphocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1,5-diphosphocane typically involves the reaction of diphenylphosphine with a suitable dihalide under controlled conditions. One common method is the reaction of diphenylphosphine with 1,5-dibromopentane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1,5-diphosphocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphosphocane to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diphosphocanes, and reduced phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Diphenyl-1,5-diphosphocane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-1,5-diphosphocane involves its ability to coordinate with metal ions and participate in various catalytic cycles. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The diphosphocane ring can also interact with biological targets, potentially modulating their activity through coordination or redox mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the phosphorus atoms.
1,5-Diphenyl-1,5-hexadiene: Contains a similar carbon backbone but with double bonds instead of phosphorus atoms.
1,5-Diphenyl-1,5-diazocane: Contains nitrogen atoms instead of phosphorus.
Uniqueness
1,5-Diphenyl-1,5-diphosphocane is unique due to the presence of phosphorus atoms in its structure, which imparts distinct chemical properties. The phosphorus atoms can participate in various coordination and redox reactions, making the compound versatile in both chemical and biological applications. The phenyl groups also contribute to its stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
143923-02-8 |
|---|---|
Formule moléculaire |
C18H22P2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1,5-diphenyl-1,5-diphosphocane |
InChI |
InChI=1S/C18H22P2/c1-3-9-17(10-4-1)19-13-7-15-20(16-8-14-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clé InChI |
GDIQKZBJYRMXLR-UHFFFAOYSA-N |
SMILES canonique |
C1CP(CCCP(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
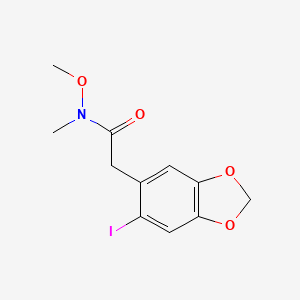
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)


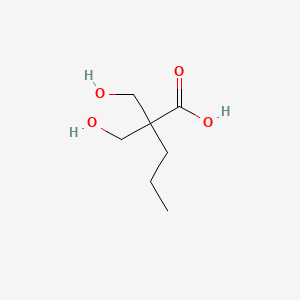
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
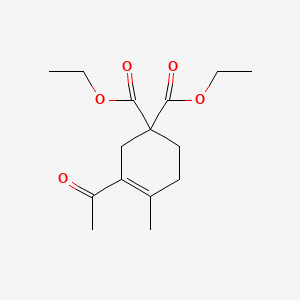
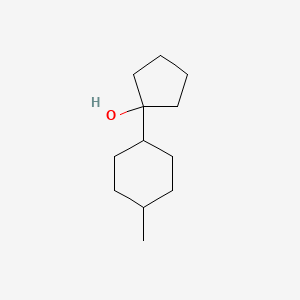
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
